iOWH-032

Descripción general

Descripción

IOWH-032 es un compuesto sintético conocido por su potente inhibición del canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística. Este compuesto se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la diarrea secretora causada por la toxina del cólera .

Aplicaciones Científicas De Investigación

IOWH-032 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición de los canales de cloruro.

Biología: this compound se utiliza para investigar el papel del regulador de la conductancia transmembrana de la fibrosis quística en varios procesos biológicos.

Medicina: El compuesto se está explorando como un posible tratamiento para la diarrea secretora y otras afecciones relacionadas con la disfunción del canal de cloruro.

Industria: This compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los canales de cloruro .

Mecanismo De Acción

IOWH-032 ejerce sus efectos inhibiendo el canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística. Esta inhibición reduce el flujo de iones cloruro a través de las membranas celulares, lo que disminuye la pérdida de fluidos y electrolitos en afecciones como la diarrea secretora inducida por la toxina del cólera. Los objetivos moleculares de this compound incluyen el propio canal de cloruro y las vías involucradas están relacionadas con el transporte de iones y la homeostasis de fluidos .

Análisis Bioquímico

Biochemical Properties

IOWH-032 plays a significant role in biochemical reactions by inhibiting the activity of CFTR. It interacts with CFTR, a chloride ion channel, and controls the movement of chloride ions in and out of cells . This interaction is crucial for maintaining fluid homeostasis across epithelial cells .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in wild type (WT)-CFTR bronchial cells, with an IC50 of 4.52 μM . This suggests that this compound can influence cell function by inhibiting viral replication.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CFTR, leading to the inhibition of the channel’s activity. This inhibition disrupts the movement of chloride ions across the cell membrane, affecting fluid homeostasis within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. In T84-CFTR cells, this compound was found to inhibit CFTR activity with an IC50 value of 6.87 μM . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly inhibit the secretion induced by cholera toxin (CTX). In a custom rat model, an oral dose of 5 mg/kg of this compound reduced the fecal output index by 70% compared to the control group (cholera toxin) .

Metabolic Pathways

Given its role as a CFTR inhibitor, it is likely that it interacts with enzymes and cofactors involved in chloride ion transport across cell membranes .

Transport and Distribution

Given its role as a CFTR inhibitor, it is likely that it interacts with transporters or binding proteins involved in chloride ion transport .

Subcellular Localization

Given its role as a CFTR inhibitor, it is likely that it is localized to the cell membrane where CFTR is primarily found .

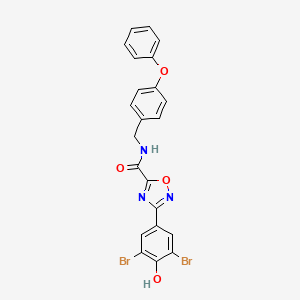

Métodos De Preparación

La síntesis de IOWH-032 implica múltiples pasos, comenzando con la preparación de 3,5-dibromo-4-hidroxibenzaldehído. Este intermedio luego se hace reaccionar con 4-fenoxibencilamina para formar la base de Schiff correspondiente. La base de Schiff se cicliza con bromuro de cianógeno para producir el producto final, 3-(3,5-dibromo-4-oxociclohexa-2,5-dien-1-ilideno)-N-[(4-fenoxifenil)metil]-1,2,4-oxadiazol-5-carboxamida .

Análisis De Reacciones Químicas

IOWH-032 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: El compuesto se puede reducir para formar diferentes derivados.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los sitios de bromo, para formar varios derivados sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

IOWH-032 es único en su potente inhibición del canal de cloruro regulador de la conductancia transmembrana de la fibrosis quística. Compuestos similares incluyen:

PPQ-102: Otro inhibidor del regulador de la conductancia transmembrana de la fibrosis quística con un mecanismo de acción diferente.

GlyH-101: Un compuesto con propiedades similares de inhibición del canal de cloruro pero diferente estructura química.

OSSK-2 y OSSK-3: Compuestos con estructuras similares a GlyH-101 que también exhiben inhibición del canal de cloruro

This compound destaca por su perfil de inhibición específico y sus posibles aplicaciones terapéuticas en el tratamiento de la diarrea secretora y otras afecciones relacionadas con el canal de cloruro.

Propiedades

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Br2N3O4/c23-17-10-14(11-18(24)19(17)28)20-26-22(31-27-20)21(29)25-12-13-6-8-16(9-7-13)30-15-4-2-1-3-5-15/h1-11,28H,12H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFNLJXHXBIKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC(=C(C(=C4)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Br2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026095 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191252-49-9 | |

| Record name | IOWH-032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191252499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOWH-032 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOWH-032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3GDT6YWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of IOWH032?

A1: IOWH032 acts as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel [, , ]. This channel plays a crucial role in fluid secretion in various tissues, including the intestines. By inhibiting CFTR, IOWH032 aims to reduce fluid secretion and potentially alleviate symptoms of secretory diarrhea [].

Q2: Has IOWH032 shown efficacy in treating cholera in clinical trials?

A2: A Phase 2a clinical trial (NCT04150250) investigated the safety and efficacy of IOWH032 in treating cholera in a controlled human infection model []. While the compound was found to be generally safe and achieved adequate plasma levels, it did not significantly reduce diarrheal stool output or severity compared to placebo []. Therefore, further development of IOWH032 for cholera treatment is not currently being pursued [].

Q3: Are there other potential applications for IOWH032 being explored?

A3: Interestingly, in vitro studies have shown that IOWH032 can inhibit SARS-CoV-2 replication in human bronchial epithelial cells [, ]. This antiviral activity was also observed with another CFTR inhibitor, PPQ-102, suggesting a potential role for CFTR in the viral life cycle []. These findings warrant further investigation to explore the potential of CFTR inhibitors as a therapeutic strategy for COVID-19 [, ].

Q4: How does the structure of IOWH032 influence its activity?

A4: While specific structure-activity relationship (SAR) data for IOWH032 is limited in the provided abstracts, research indicates that slight structural modifications to similar compounds can significantly alter their potency and selectivity for CFTR []. Comparative studies using human, murine, and Xenopus CFTR orthologs have revealed that even small changes in the compound structure can lead to ortholog-specific effects on CFTR potentiation []. This highlights the importance of careful structural optimization for developing effective and selective CFTR modulators [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indole](/img/structure/B612156.png)

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)